RO7075573

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

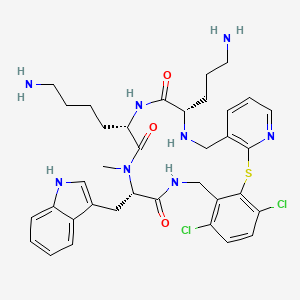

C36H44Cl2N8O3S |

|---|---|

Molekulargewicht |

739.8 g/mol |

IUPAC-Name |

(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione |

InChI |

InChI=1S/C36H44Cl2N8O3S/c1-46-31(18-23-20-42-28-10-3-2-9-24(23)28)34(48)44-21-25-26(37)13-14-27(38)32(25)50-35-22(8-7-17-41-35)19-43-29(12-6-16-40)33(47)45-30(36(46)49)11-4-5-15-39/h2-3,7-10,13-14,17,20,29-31,42-43H,4-6,11-12,15-16,18-19,21,39-40H2,1H3,(H,44,48)(H,45,47)/t29-,30-,31-/m0/s1 |

InChI-Schlüssel |

GBONSZKSVKTWGU-CHQNGUEUSA-N |

Isomerische SMILES |

CN1[C@H](C(=O)NCC2=C(C=CC(=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54 |

Kanonische SMILES |

CN1C(C(=O)NCC2=C(C=CC(=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO7075573

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO7075573 is a pioneering tethered macrocyclic peptide antibiotic specifically designed to combat infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern globally. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by a compilation of preclinical data. The core mechanism of this compound revolves around the inhibition of the lipopolysaccharide (LPS) transport machinery, a novel antibiotic target. By binding to the LptB2FGC complex, this compound effectively blocks the translocation of LPS from the inner to the outer membrane of A. baumannii, leading to bacterial cell death. This guide details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Lipopolysaccharide Transport

The antibacterial activity of this compound stems from its ability to disrupt the integrity of the outer membrane of A. bacinetobacter baumannii by inhibiting the Lipopolysaccharide (LPS) transport (Lpt) system.[1][2] This multi-protein machinery is essential for the translocation of LPS, a major component of the outer leaflet of the outer membrane in Gram-negative bacteria, from its site of synthesis in the inner membrane to the cell surface.

The specific target of this compound is the LptB2FGC complex, an ATP-binding cassette (ABC) transporter that couples ATP hydrolysis to the extraction of LPS from the inner membrane.[1][2] Structural and biochemical studies have revealed that macrocyclic peptides of this class do not directly inhibit the ATPase activity of LptB. Instead, they trap a transient intermediate state of the LptB2FGC complex where it is bound to its LPS substrate.[3] This unique mode of inhibition involves the formation of a composite binding site consisting of both the Lpt transporter and the LPS molecule itself.[3] By stabilizing this complex, this compound effectively stalls the transport cycle, leading to the toxic accumulation of LPS intermediates and ultimately, cell death.[3]

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data that underscore its potency and pharmacological properties. These are summarized in the tables below.

Table 1: In Vitro Activity of this compound against Acinetobacter baumannii

| Strain | MIC (mg/L) |

| Multidrug-resistant (MDR) and CRAB strain ACC00535 | 0.12 (in CAMHB with 20% human serum) |

| Antibiotic-susceptible type strains and MDR A. baumannii strains | ≤0.06 to 0.5 |

MIC values represent the mode of ≥3 replicates. Data sourced from Zampaloni et al., 2024.[1]

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models

| Model | Dosing Regimen (subcutaneous) | Outcome |

| Lethal Sepsis Model (immunocompetent mice) | 0.1 - 0.3 mg/kg at 1 and 5 hours post-inoculation | Complete protection |

| Neutropenic Thigh Infection Model | 0.3 - 30 mg/kg every 4 hours for 24 hours | >4 log decrease in colony-forming units (CFU) |

Infection induced by MDR and CRAB strain ACC00535. Data sourced from Zampaloni et al., 2024 and researchgate.net.[1][4]

Table 3: Pharmacokinetic and Safety Parameters of this compound

| Parameter | Value | Species |

| Terminal plasma half-life (t1/2) | Not Determined | Mouse |

| Clearance (Cl) | Not Determined | Mouse |

| Volume of distribution at steady state (Vss) | Not Determined | Mouse |

| Plasma Precipitation Threshold | 52 µM (0.038 mg/ml) | Rat |

Data sourced from Zampaloni et al., 2024.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action and efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of this compound against various strains of A. baumannii was determined using the broth microdilution method.

-

Bacterial Strains and Growth Conditions: Clinical isolates and reference strains of A. baumannii were cultured in Cation-adjusted Mueller-Hinton Broth (CAMHB). For certain experiments, the medium was supplemented with 20% or 50% human serum to assess the impact of serum proteins on antibiotic activity.

-

Assay Procedure: A serial dilution of this compound was prepared in a 96-well microtiter plate. A standardized inoculum of each bacterial strain was added to each well. The plates were incubated at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Due to a "trailing effect" observed with this class of compounds, the MIC was in some cases read at 80% growth inhibition.[1]

In Vivo Mouse Infection Models

The in vivo efficacy of this compound was evaluated in two different mouse models of A. baumannii infection.

-

Lethal Sepsis Model:

-

Animals: Immunocompetent CD-1 mice.

-

Infection: Mice were inoculated intraperitoneally with a lethal dose of the MDR and CRAB A. baumannii strain ACC00535.

-

Treatment: this compound was administered subcutaneously at specified doses at 1 and 5 hours post-infection.

-

Endpoint: Survival was monitored for 6 days post-infection.[4]

-

-

Neutropenic Thigh Infection Model:

-

Animals: CD-1 mice rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A localized thigh infection was established by intramuscular injection of A. baumannii strain ACC00535.

-

Treatment: this compound was administered subcutaneously at various doses every 4 hours for 24 hours, starting 2 hours post-infection.

-

Endpoint: The bacterial burden in the infected thigh was determined by plating homogenized tissue and counting colony-forming units (CFU).[4]

-

LptB2FGC ATPase Activity Assay

The effect of this compound on the ATPase activity of the LptB2FGC complex was assessed using a malachite green-based colorimetric assay that measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[3]

-

Preparation of Proteoliposomes: The purified LptB2FGC complex was reconstituted into liposomes to mimic its native membrane environment.

-

Assay Conditions: The proteoliposomes were incubated with this compound at various concentrations in a reaction buffer containing ATP and magnesium chloride.

-

Detection of Phosphate: The reaction was stopped, and the amount of released Pi was quantified by adding a malachite green reagent and measuring the absorbance at a specific wavelength. This allowed for the determination of the rate of ATP hydrolysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Signaling pathway of this compound's inhibitory action on LPS transport.

Caption: Workflow for the in vivo neutropenic thigh infection model.

Caption: Workflow for the in vitro LptB2FGC ATPase activity assay.

References

- 1. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel antibiotic class targeting the lipopolysaccharide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

RO7075573: A Technical Overview of a Novel Macrocyclic Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO7075573 is a first-generation, tethered macrocyclic peptide (MCP) antibiotic that represents a novel class of antibacterial agents. It exhibits potent and specific activity against the high-priority pathogen Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). The unique mechanism of action of this compound involves the inhibition of the lipopolysaccharide (LPS) transport machinery, a previously untargeted pathway in antibiotic development. While demonstrating significant promise in preclinical models, tolerability issues guided the further optimization of this class, leading to the development of clinical candidates. This document provides a comprehensive technical overview of this compound, including its mechanism of action, spectrum of activity, preclinical efficacy, and key experimental methodologies.

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), poses a critical threat to global health.[1][2] The lack of new antibiotic classes with activity against these pathogens in over five decades underscores the urgent need for innovative therapeutic strategies.[1][2] this compound emerged from the screening and optimization of a novel class of tethered macrocyclic peptides (MCPs) designed to address this challenge.[1][3] As a lead compound, this compound provided crucial proof-of-concept for the therapeutic potential of targeting the lipopolysaccharide (LPS) transport system.[1]

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism: the inhibition of the lipopolysaccharide (LPS) transporter complex, LptB2FGC.[1][2] LPS is a critical component of the outer membrane of most Gram-negative bacteria, providing structural integrity and protection against external stressors, including antibiotics.[4][5]

The Lpt complex is a multi-protein machinery responsible for the transport of newly synthesized LPS from the inner membrane to the outer leaflet of the outer membrane.[1][6] this compound binds to a composite site formed by the Lpt transporter and its LPS substrate, effectively trapping the LPS molecule within the transporter.[4][6] This blockage of LPS transport leads to the disruption of outer membrane biogenesis, ultimately resulting in bacterial cell death.[1][5] The unique target of this compound circumvents existing antibiotic resistance mechanisms.[1][2]

In Vitro Activity

This compound demonstrates potent and selective activity against Acinetobacter baumannii.[1] It is significantly more potent than the initial screening hit, RO7036668.[1] Notably, its activity is comparable against both antibiotic-susceptible and multidrug-resistant (MDR) strains of A. baumannii, with Minimum Inhibitory Concentrations (MICs) generally in the range of ≤0.06 to 0.5 mg/L.[1] The compound shows limited to no activity against other Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, nor against Gram-positive bacteria or fungi.[1]

Table 1: Spectrum of Activity of this compound and Comparator Compounds (MIC in mg/L)

| Microorganism | This compound | RO7036668 | Meropenem |

| A. baumannii (Susceptible & MDR) | ≤0.06 - 0.5 | 4 - >64 | - |

| E. coli ATCC 25922 | >64 | >64 | ≤0.06 |

| K. pneumoniae ATCC 700603 | >64 | >64 | ≤0.06 |

| P. aeruginosa ATCC 27853 | >64 | >64 | 0.25 |

| S. aureus | >64 | >64 | - |

| C. albicans | >64 | >64 | - |

| Data sourced from Zampaloni et al., Nature, 2024.[1] |

Preclinical Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in mice revealed key parameters for this compound. Despite its promising in vitro profile, intravenous administration in rats highlighted significant tolerability issues.[1]

Table 2: Summary of DMPK & In Vitro Safety Profile of this compound

| Parameter | Value |

| Pharmacokinetics (Mouse, 1 mg/kg IV) | |

| Clearance (Cl) | 21 ml/min/kg |

| Volume of Distribution (Vss) | 0.5 L/kg |

| Terminal Half-life (t1/2) | 0.4 h |

| In Vitro Safety | |

| Plasma Incompatibility (Rat) | Precipitation at 52 µM |

| Data sourced from Zampaloni et al., Nature, 2024.[1] |

Despite these limitations, this compound demonstrated robust efficacy in murine models of A. baumannii infection.[1][3]

-

Sepsis Model: In an immunocompetent mouse model of lethal sepsis induced by an MDR A. baumannii strain, subcutaneous doses of 0.1 to 0.3 mg/kg of this compound provided complete protection.[1]

-

Thigh Infection Model: In an immunocompromised mouse thigh infection model, this compound showed a dose-dependent reduction in bacterial burden.[1][3]

Tolerability and Optimization

A significant challenge with this compound was its poor tolerability upon intravenous administration in rats, leading to mortality.[1] This was correlated with in vitro plasma incompatibility, where the compound caused the formation of aggregated lipoprotein vesicles.[1] A customized precipitation assay in rat plasma was developed to quantify this liability, revealing that this compound induced precipitation at a concentration of 52 µM.[1] These findings were critical in guiding the optimization of the MCP scaffold, ultimately leading to the development of second-generation compounds, such as zosurabalpin, with improved physicochemical properties and tolerability.[1][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A trailing effect was noted, which was mitigated by the inclusion of 20% human serum in the cation-adjusted Mueller-Hinton broth (CAMHB).[1]

Mouse Pharmacokinetics Study

Male CD1 mice were administered a single intravenous bolus dose of 1 mg/kg of this compound.[1] Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 7, and 24 hours) post-administration.[1] Plasma was isolated by centrifugation, and compound concentrations were quantified using liquid chromatography-mass spectrometry (LC-MS).[1]

Mouse Sepsis Model

Immunocompetent mice were infected via intraperitoneal inoculation with the MDR A. baumannii strain ACC00535.[1][3] Treatment with this compound or vehicle was administered subcutaneously at 1 and 5 hours post-infection.[1][3] Survival was monitored over a period of 6 days.[1][3]

Mouse Thigh Infection Model

Immunocompromised mice were infected via intramuscular inoculation with A. baumannii ACC00535.[1][3] Two hours post-infection, subcutaneous treatment with this compound or vehicle commenced and was administered every 4 hours for 24 hours.[1][3] The primary endpoint was the reduction in bacterial burden (Colony Forming Units - CFU) in the infected thigh tissue.[1][3]

Conclusion

This compound represents a landmark achievement in the discovery of new antibiotics against Gram-negative pathogens. As a first-generation lead, it validated the LptB2FGC complex as a druggable target and established the therapeutic potential of the tethered macrocyclic peptide class. While its development was halted due to tolerability issues, the insights gained from its preclinical evaluation were instrumental in the successful optimization that led to zosurabalpin, a clinical candidate for the treatment of invasive CRAB infections. The study of this compound provides a compelling case study in modern antibiotic discovery, highlighting the journey from a novel mechanism to a clinically viable drug candidate.

References

- 1. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel antibiotic class targeting the lipopolysaccharide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Antibiotics with Novel Mechanism of Action Discovered | | UZH [news.uzh.ch]

- 6. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PMC [pmc.ncbi.nlm.nih.gov]

RO7075573: A Technical Guide to a Novel Antibiotic Candidate Against Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO7075573 is a pioneering tethered macrocyclic peptide antibiotic that has demonstrated significant potential in combating multidrug-resistant Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). As a first-in-class inhibitor of the lipopolysaccharide (LPS) transport machinery, this compound presents a novel mechanism of action in a landscape of urgently needed antimicrobial innovation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a synthetic macrocyclic peptide. While a definitive IUPAC name, SMILES string, and InChIKey are not publicly available, its chemical structure has been disclosed in scientific literature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Class | Tethered Macrocyclic Peptide | [1][2] |

| Aqueous Solubility | ≥ 8 mg/mL (in saline, pH 7.4) | |

| Distribution Coefficient (logD at pH 7.4) | -2.46 | [2] |

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

The antibacterial activity of this compound is attributed to its unique ability to inhibit the lipopolysaccharide (LPS) transport bridge, a crucial component for the viability of most Gram-negative bacteria. Specifically, this compound targets the LptB2FGC complex, an essential inner-membrane component of the LPS transport machinery in Acinetobacter baumannii.[2][3]

By binding to this complex, this compound effectively blocks the transport of LPS from the inner membrane to the outer membrane. This disruption leads to the toxic accumulation of LPS in the periplasm and ultimately results in bacterial cell death.[3]

In Vitro Activity

This compound exhibits potent and selective activity against Acinetobacter baumannii.

Table 2: In Vitro Activity of this compound against A. baumannii

| Strain | MIC (mg/L) | Notes |

| A. baumannii ACC00535 | 0.12 | In Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 20% human serum.[1][2] |

In Vivo Efficacy

The promising in vitro activity of this compound translates to significant efficacy in murine models of A. baumannii infection.

Sepsis Model

In an immunocompetent mouse model of sepsis induced by intraperitoneal injection of A. baumannii ACC00535, this compound demonstrated a dose-dependent survival benefit.

Table 3: Efficacy of this compound in a Mouse Sepsis Model

| Treatment Group | Dose (mg/kg) | Administration | Survival (%) |

| Vehicle | - | Subcutaneous (s.c.) at 1 and 5 hours post-infection | 0 |

| Meropenem | 80 | Subcutaneous (s.c.) at 1 and 5 hours post-infection | 100 |

| This compound | 0.1 | Subcutaneous (s.c.) at 1 and 5 hours post-infection | 100 |

| This compound | 0.3 | Subcutaneous (s.c.) at 1 and 5 hours post-infection | 100 |

Data adapted from Zampaloni et al., Nature, 2024.[2]

Thigh Infection Model

In a neutropenic mouse thigh infection model, this compound led to a significant, dose-dependent reduction in bacterial burden.

Table 4: Efficacy of this compound in a Mouse Thigh Infection Model

| Treatment Group | Total Daily Dose (mg/kg/day) | Administration | Bacterial Burden Reduction (log10 CFU) |

| Vehicle | - | Subcutaneous (s.c.) every 4 hours for 24 hours | - |

| This compound | 0.3 - 30 | Subcutaneous (s.c.) every 4 hours for 24 hours | > 4 |

Data adapted from Zampaloni et al., Nature, 2024.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A detailed protocol for determining the MIC of this compound against A. baumannii can be adapted from standardized methods.

A standardized protocol for MIC testing involves a broth microdilution method.[4]

-

Bacterial Culture: A. baumannii is cultured overnight in a suitable broth medium.

-

Inoculum Preparation: The bacterial culture is diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: this compound is serially diluted in a 96-well microtiter plate containing CAMHB, with or without serum, to create a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Murine Sepsis Model

The following protocol outlines the key steps for an A. baumannii sepsis model in mice.[1][5]

-

Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.

-

Bacterial Challenge: Mice are inoculated intraperitoneally with a lethal dose of a virulent A. baumannii strain (e.g., ACC00535).

-

Treatment: this compound is administered subcutaneously at specified time points post-infection (e.g., 1 and 5 hours).

-

Monitoring: Mice are monitored for survival over a period of several days (e.g., 6 days).

Murine Thigh Infection Model

This model is used to assess the bactericidal activity of an antibiotic in a localized infection.[6]

-

Animal Model: Mice are rendered neutropenic through the administration of cyclophosphamide.

-

Bacterial Challenge: A suspension of A. baumannii is injected into the thigh muscle of the mice.

-

Treatment: this compound is administered subcutaneously at regular intervals (e.g., every 4 hours) for a defined period (e.g., 24 hours), starting at a specific time post-infection (e.g., 2 hours).

-

Outcome Measurement: At the end of the treatment period, the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics against high-priority Gram-negative pathogens. Its unique mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it a compelling candidate for further drug development. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to address the global challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Discovery and Synthesis of RO7075573: A Novel Antibiotic Targeting Gram-Negative Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RO7075573 is a pioneering tethered macrocyclic peptide that has emerged as a significant lead compound in the quest for novel antibiotics against multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is designed to furnish researchers, scientists, and drug development professionals with detailed information, including experimental protocols and quantitative data, to facilitate further investigation and development in this critical area of antimicrobial research.

Discovery of a New Antibiotic Class

The discovery of this compound stemmed from a dedicated effort to identify new chemical classes of antibiotics with activity against high-priority Gram-negative pathogens. The initial screening of a diverse library of compounds led to the identification of a hit compound, RO7036668, a tethered macrocyclic peptide. While RO7036668 demonstrated activity against A. baumannii, further optimization was necessary to enhance its potency and drug-like properties.

A systematic structure-activity relationship (SAR) study was undertaken, leading to the synthesis of this compound. Key structural modifications from the initial hit, RO7036668, to the lead compound, this compound, included:

-

Replacement of the central L-Ornithine with L-Lysine: This modification aimed to alter the charge and conformational properties of the macrocycle.

-

Dichloro substitution on the southeastern benzene ring: This halogenation was introduced to potentially enhance binding affinity and metabolic stability.

-

Replacement of the southwestern benzene ring with a pyridine moiety: This heterocycle introduction was intended to improve solubility and pharmacokinetic properties.[1]

These strategic modifications resulted in this compound, a compound with significantly improved potency and selectivity against A. baumannii.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general approach for the synthesis of such tethered macrocyclic peptides involves a multi-step process combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Conceptual Synthesis Workflow:

-

Linear Peptide Assembly: The linear peptide backbone is assembled on a solid support using standard Fmoc-based SPPS protocols. The amino acid sequence is constructed in a stepwise manner, incorporating the non-natural amino acids and the attachment points for the tether.

-

Tether Formation: The diaryl sulfide or similar tether is introduced to link different parts of the peptide chain. This is a crucial step that imparts the constrained macrocyclic conformation.

-

Cyclization: An intramolecular cyclization reaction is performed to form the macrocyclic ring. This is typically achieved by forming an amide bond between the N-terminus and a C-terminal activating group or a side chain.

-

Cleavage and Deprotection: The synthesized macrocyclic peptide is cleaved from the solid support, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Mechanism of Action: Targeting the Lipopolysaccharide Transport Machinery

This compound exerts its potent antibacterial activity by targeting a novel and essential pathway in Gram-negative bacteria: the transport of lipopolysaccharide (LPS) to the outer membrane. Specifically, this compound inhibits the LptB2FGC complex, a key component of the LPS transport machinery located in the inner membrane.[1][2]

The LptB2FGC complex is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to extract LPS from the inner membrane and shuttle it to the periplasmic bridge protein, LptA. By binding to a composite site formed by both the Lpt transporter and its LPS substrate, this compound effectively traps the LPS molecule within the transporter, preventing its translocation to the outer membrane.[3] This disruption of the outer membrane biogenesis leads to a loss of membrane integrity and ultimately, bacterial cell death.

The following diagram illustrates the LPS transport pathway and the inhibitory action of this compound.

References

RO7075573: A Novel Macrocyclic Peptide Antibiotic Targeting Gram-Negative Bacteria

A Technical Overview for Researchers and Drug Development Professionals

RO7075573 is a pioneering first-generation tethered macrocyclic peptide (MCP) antibiotic with potent and specific activity against the critically important Gram-negative pathogen, Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). This document provides a comprehensive technical guide on the activity, mechanism of action, and preclinical evaluation of this compound.

In Vitro Activity

This compound emerged from an optimization program of the initial screening hit, RO7036668. This optimization resulted in a significant enhancement of its antibacterial potency.

Table 1: Comparative In Vitro Activity of this compound and Precursor Compound

| Compound | Acinetobacter baumannii ATCC 19606 MIC (mg/L) | Fold Improvement |

| RO7036668 | 4 | - |

| This compound | 4- to 64-fold more potent than RO7036668 | 4-64x |

Note: The trailing effect observed with some antibiotics against A. baumannii was mitigated by the inclusion of serum in the testing medium.

While highly potent against A. baumannii, this compound demonstrates a narrow spectrum of activity, with minimal efficacy against other Gram-negative and Gram-positive bacteria, as well as yeast.

Table 2: Spectrum of Activity of this compound Precursor (RO7036668)

| Organism Type | Activity (MIC, mg/L) |

| Other Gram-negative bacteria | > 64 |

| Gram-positive bacteria | 32-64 |

| Yeast | 32-64 |

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery. Specifically, it targets the LptB2FGC complex, a critical component responsible for translocating LPS from the inner to the outer membrane of Gram-negative bacteria.[1][2] The disruption of this essential pathway leads to the accumulation of LPS in the inner membrane, compromising the integrity of the outer membrane and ultimately causing cell death.[2]

References

The LptB2FGC Complex: A Promising Target for Novel Antibiotics Against Gram-Negative Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, with its outer leaflet composed of lipopolysaccharide (LPS), serves as a highly effective permeability barrier, preventing the entry of many antibiotics.[1][2][3] The biogenesis of this crucial barrier is dependent on the Lipopolysaccharide Transport (Lpt) system, a multi-protein machinery responsible for transporting LPS from its site of synthesis in the inner membrane to the outer membrane.[2][3] At the heart of this transport system lies the LptB2FGC complex, an ATP-binding cassette (ABC) transporter that powers the extraction of LPS from the inner membrane.[4][5][6] The essential nature of the Lpt system for the viability of most Gram-negative bacteria makes the LptB2FGC complex a compelling and largely unexploited target for the development of new classes of antibiotics.[2][3][7] This technical guide provides a comprehensive overview of the LptB2FGC complex, including its structure, function, and the molecular basis for its consideration as a prime drug target. It further details experimental protocols for studying the complex and summarizes key quantitative data to aid in the design and evaluation of novel inhibitors.

Introduction to the LptB2FGC Complex

The LptB2FGC complex is the inner membrane component of the Lpt machinery, a trans-envelope protein bridge that facilitates the transport of LPS.[8][9] This complex is comprised of four core proteins: two copies of the nucleotide-binding domain (NBD) protein LptB, and one copy each of the transmembrane domain (TMD) proteins LptF and LptG, which together form the ABC transporter LptB2FG.[4] This core complex is tightly associated with LptC, a bitopic inner membrane protein with a transmembrane helix and a periplasmic β-jellyroll domain.[4][10]

The overall function of LptB2FGC is to harness the energy of ATP hydrolysis to extract LPS molecules from the outer leaflet of the inner membrane and initiate their journey across the periplasm to the outer membrane.[6][11] This process is vital for the assembly and maintenance of the outer membrane's asymmetric structure.[1][12] Disruptions in LPS transport lead to a compromised outer membrane, increased permeability to toxic substances, and ultimately, cell death, highlighting the therapeutic potential of targeting this complex.[2]

Molecular Architecture and Function

The LptB2FGC complex operates as a sophisticated molecular machine, with each component playing a distinct and coordinated role in the transport of LPS.

-

LptB: The two LptB subunits form the cytoplasmic engine of the transporter. They belong to the ABC transporter family and are responsible for binding and hydrolyzing ATP.[4] The energy released from ATP hydrolysis drives the conformational changes within the TMDs necessary for LPS extraction.[13]

-

LptF and LptG: These two homologous proteins form the transmembrane domains of the complex, creating a V-shaped cavity within the inner membrane that serves as the binding site for LPS.[13][14] This cavity recognizes the lipid A and inner core regions of the LPS molecule.[11]

-

LptC: LptC plays a crucial dual role. Its N-terminal transmembrane helix inserts into the lateral gate of the LptFG cavity, a position from which it is thought to regulate the ATPase activity of LptB2FG.[4][5] The periplasmic β-jellyroll domain of LptC acts as the first acceptor of the extracted LPS, initiating its transfer across the periplasmic bridge formed by LptA.[8][10]

The transport cycle is a dynamic process involving a series of conformational changes orchestrated by ATP binding and hydrolysis, as depicted in the following signaling pathway.

References

- 1. The lipopolysaccharide transport system of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide transport — Kahne Lab [kahnelab.chemistry.harvard.edu]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic basis of lipopolysaccharide export by LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transport of lipopolysaccharide to the Gram-negative bacterial cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Transport of lipopolysaccharides and phospholipids to the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RO7075573: A Novel Inhibitor of Lipopolysaccharide Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), poses a critical threat to global health. With a dwindling pipeline of effective antibiotics, novel mechanisms of action are urgently needed. This technical guide focuses on RO7075573, a first-in-class macrocyclic peptide antibiotic that inhibits the transport of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. By targeting the LptB2FGC complex, this compound disrupts outer membrane biogenesis, leading to bacterial cell death. This document provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of this compound and other LPS transport inhibitors.

Introduction to Lipopolysaccharide Transport and its Inhibition

The outer membrane of Gram-negative bacteria is a formidable barrier, preventing the entry of many antibiotics.[1][2] This barrier is primarily composed of an asymmetric bilayer with phospholipids in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet.[1][3] LPS is crucial for the structural integrity of the outer membrane and the viability of most Gram-negative bacteria.[2][3]

The biogenesis of the outer membrane involves the synthesis of LPS in the cytoplasm and its subsequent transport to the cell surface via the Lpt (Lipopolysaccharide transport) machinery.[1][3] This machinery consists of seven essential proteins (LptA-G) that form a trans-envelope protein bridge, spanning from the inner membrane to the outer membrane.[1][3]

The inhibition of this essential transport pathway represents a promising strategy for the development of new antibiotics against Gram-negative pathogens. This compound, a tethered macrocyclic peptide, emerged from a whole-cell phenotypic screen and was identified as a potent inhibitor of the LptB2FGC complex, a key component of the Lpt machinery responsible for extracting LPS from the inner membrane.[4][5]

This compound: Mechanism of Action

This compound exerts its antibacterial activity by specifically targeting the LptB2FGC complex in Acinetobacter baumannii.[4][5] Structural and biochemical studies have revealed a unique mechanism of inhibition where this compound and its analogs do not bind to the transporter alone. Instead, they recognize and bind to a composite site formed by both the Lpt transporter and its substrate, LPS.[5][6] This ternary complex formation traps a substrate-bound conformation of the LptB2FGC complex, effectively stalling the transport of LPS.[5][6] The resulting accumulation of LPS in the inner membrane and the disruption of outer membrane biogenesis are ultimately lethal to the bacterium.[5]

Signaling Pathway of LPS Transport and Point of Inhibition

The following diagram illustrates the LPS transport pathway and the specific point of inhibition by this compound.

Caption: LPS transport pathway and inhibition by this compound.

Quantitative Preclinical Data

The preclinical development of this compound and its successor, zosurabalpin (RG6006), has generated significant quantitative data demonstrating their potent and specific activity against A. baumannii.

In Vitro Activity

This compound exhibits potent activity against a range of A. baumannii strains, including multidrug-resistant and carbapenem-resistant isolates.[4] The minimum inhibitory concentration (MIC) values are notably affected by the presence of serum, which alleviates a trailing effect observed in standard broth microdilution assays.[4]

| Compound | Organism | Strain(s) | MIC (mg/L) in CAMHB | MIC (mg/L) in CAMHB + 20% Human Serum | Reference(s) |

| This compound | A. baumannii | ATCC 19606 | 0.25 | Not Reported | |

| A. baumannii | ACC00535 | Not Reported | 0.12 | [4] | |

| A. baumannii | Panel of Strains | ≤0.06 - 0.5 | Not Reported | [4] | |

| RO7036668 (Screening Hit) | A. baumannii | ATCC 19606 | 4 | Not Reported | [4] |

| Zosurabalpin (RG6006) | A. baumannii complex | 133 clinical isolates | MIC₅₀: 0.12, MIC₉₀: 0.25 | MIC₅₀: 0.25, MIC₉₀: 0.5 |

CAMHB: Cation-adjusted Mueller-Hinton broth

In Vivo Efficacy

This compound has demonstrated robust efficacy in murine models of A. baumannii infection, including sepsis and thigh infection models.[4]

| Model | Bacterial Strain | Treatment | Dosing Regimen | Outcome | Reference(s) |

| Mouse Sepsis Model (Intraperitoneal Inoculation) | A. baumannii ACC00535 | This compound | 10, 30, 100 mg/kg (s.c.) at 1 and 5 h post-infection | Dose-dependent increase in survival | [4] |

| Neutropenic Mouse Thigh Infection Model | A. baumannii ACC00535 | This compound | 0.3 - 30 mg/kg (s.c.) every 4 h for 24 h | Dose-dependent reduction in bacterial burden (>4 log decrease in CFU) | [4] |

Pharmacokinetic Parameters

Pharmacokinetic studies in mice revealed key parameters for this compound.

| Compound | Species | Dose | Route | Key Parameters | Reference(s) |

| This compound | Mouse (CD1) | 1 mg/kg | IV bolus | Cl: 51 mL/min/kg, Vss: 0.7 L/kg, t₁/₂: 0.3 h | [7] |

Cl: Clearance; Vss: Volume of distribution at steady state; t₁/₂: half-life

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and LPS transport inhibitors.

Minimum Inhibitory Concentration (MIC) Determination with Serum

This protocol is adapted from standard broth microdilution methods with the addition of serum to mitigate the trailing effect observed with macrocyclic peptides against A. baumannii.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Heat-inactivated human serum

-

96-well microtiter plates

-

Bacterial culture of A. baumannii in logarithmic growth phase

-

Test compound (e.g., this compound) stock solution

-

Incubator (37°C)

-

Plate reader (optional)

Procedure:

-

Prepare a working solution of the test compound in CAMHB.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB supplemented with 20% human serum. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vivo Mouse Sepsis Model

This protocol describes a model to evaluate the efficacy of an antimicrobial agent in treating a systemic A. baumannii infection.[2]

Objective: To assess the in vivo efficacy of a test compound in a murine model of sepsis.

Materials:

-

Immunocompetent mice (e.g., CD1)

-

A. baumannii strain (e.g., ACC00535)

-

Saline solution

-

Test compound (e.g., this compound) formulated for subcutaneous administration

-

Vehicle control

-

Syringes and needles

Procedure:

-

Culture A. baumannii to the mid-logarithmic phase and wash the cells with saline.

-

Prepare the bacterial inoculum in saline to the desired concentration (e.g., determined by a pilot study to establish a lethal dose).

-

Induce sepsis by intraperitoneal injection of the bacterial suspension.

-

Administer the test compound or vehicle control subcutaneously at specified time points post-infection (e.g., 1 and 5 hours).

-

Monitor the mice for a set period (e.g., 6 days) for survival.

-

Record and analyze survival data using Kaplan-Meier survival curves.

LPS Transport Assay

This is a representative in vitro assay to monitor the inhibition of LPS transport. This protocol is a conceptual synthesis based on described methods for monitoring LPS transport and LptB ATPase activity.[8][9][10]

Objective: To measure the inhibition of LPS transport by a test compound.

Materials:

-

Purified and reconstituted LptB2FGC complex in proteoliposomes

-

Purified LptA

-

LPS (can be radiolabeled or fluorescently tagged)

-

ATP and a regeneration system (e.g., creatine kinase and phosphocreatine)

-

Test compound (e.g., this compound)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, NaCl)

-

Method for detecting transported LPS (e.g., scintillation counting for radiolabeled LPS, fluorescence detection, or Western blot for tagged LPS)

Procedure:

-

Incubate the LptB2FGC proteoliposomes with the test compound at various concentrations for a predetermined time.

-

Initiate the transport reaction by adding LPS, LptA, and ATP.

-

Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by rapid cooling or addition of a quencher).

-

Separate the proteoliposomes from the supernatant (containing transported LPS bound to LptA) by centrifugation.

-

Quantify the amount of transported LPS in the supernatant using the chosen detection method.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for the identification and characterization of an LPS transport inhibitor like this compound.

Caption: Workflow for the discovery and characterization of LPS transport inhibitors.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, targeting the essential LPS transport machinery, provides a new paradigm for antibiotic development. The preclinical data for this compound and its successor, zosurabalpin, are highly promising, demonstrating potent in vitro and in vivo activity against the high-priority pathogen Acinetobacter baumannii. The detailed experimental protocols provided in this guide are intended to facilitate further research in this critical area. Future efforts will likely focus on expanding the spectrum of activity of this class of inhibitors to other problematic Gram-negative pathogens and advancing clinical candidates through human trials. The continued exploration of the Lpt pathway as a drug target holds immense potential for replenishing our dwindling arsenal of effective antibiotics.

References

- 1. Antimicrobial resistance (AMR): a novel antibiotic Zosurabalpin (RG6006) shows promise in pre-clinical trials | Scientific European [scientificeuropean.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Initial Rates of Lipopolysaccharide Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PMC [pmc.ncbi.nlm.nih.gov]

RO7075573: A Technical Guide on a Novel Macrocyclic Peptide for Acinetobacter baumannii Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Acinetobacter baumannii (CRAB) poses a significant global health threat, with limited therapeutic options available. The emergence of pan-drug-resistant strains underscores the urgent need for novel antibiotic classes. This technical guide focuses on RO7075573, a first-generation tethered macrocyclic peptide (MCP) that demonstrates potent and specific activity against Acinetobacter baumannii. This compound served as a crucial preclinical lead in the development of zosurabalpin (RG6006), a clinical candidate from the same class, highlighting the potential of this novel therapeutic approach. This document provides an in-depth overview of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and detailed experimental protocols.

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound exerts its antibacterial effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery. Specifically, it targets the LptB2FGC complex, an essential ATP-binding cassette (ABC) transporter responsible for extracting LPS from the inner membrane and initiating its transport to the outer membrane of Gram-negative bacteria.[1][2]

By binding to a composite site formed by both the Lpt transporter and its LPS substrate, this compound effectively traps LPS within the transporter.[3] This disruption of the LPS transport pathway leads to the accumulation of LPS in the inner membrane, ultimately causing cell death.[1][4] The specificity of this compound for Acinetobacter baumannii is a key characteristic, as it shows limited to no activity against other Gram-negative and Gram-positive bacteria.[1]

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent in vitro activity against a range of Acinetobacter baumannii strains, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) isolates.

| Strain | MIC (mg/L) |

| A. baumannii ATCC 19606 | 4 (for initial hit RO7036668) |

| A. baumannii ACC00535 | 0.12 (in CAMHB with 20% human serum) |

Note: Data extracted from available research.[1][5] CAMHB: Cation-Adjusted Mueller-Hinton Broth.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in murine models of Acinetobacter baumannii infection, demonstrating significant protection against both sepsis and localized infection.

Murine Sepsis Model

In a lethal sepsis model in immunocompetent mice infected with a multidrug-resistant CRAB strain (ACC00535), subcutaneous administration of this compound provided complete protection from mortality.[1]

| Treatment Group | Dose (mg/kg) | Administration Schedule | Survival (%) |

| Vehicle | - | 1 and 5 hours post-infection | 0 |

| Meropenem | 80 | 1 and 5 hours post-infection | 100 |

| This compound | 0.1 | 1 and 5 hours post-infection | 100 |

| This compound | 0.3 | 1 and 5 hours post-infection | 100 |

Note: Data based on Kaplan-Meier survival curves over 6 days.[1][5]

Neutropenic Thigh Infection Model

In a neutropenic murine thigh infection model, this compound demonstrated dose-dependent reduction in bacterial burden.

| Treatment Group | Total Daily Dose (mg/kg/day) | Bacterial Burden Reduction (log10 CFU) |

| Vehicle | - | - |

| Meropenem | - | Significant reduction |

| This compound | Various doses | Dose-dependent reduction |

Note: Specific quantitative data on bacterial burden reduction for this compound was presented as a dose-response curve in the source material.[5]

Pharmacokinetics

Pharmacokinetic studies in male CD1 mice following a single intravenous bolus dose of 1 mg/kg revealed the disposition of this compound.

| Parameter | Value |

| Clearance (Cl) | - |

| Volume of distribution at steady state (Vss) | - |

| Terminal plasma half-life (t1/2) | - |

Note: Specific quantitative pharmacokinetic parameters were not detailed in the provided search results. The study involved blood sampling at 0.08, 0.25, 0.5, 1, 2, 4, 7, and 24 hours after administration.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A detailed protocol for determining the MIC of this compound against A. baumannii is outlined below, based on standard broth microdilution methods.

References

- 1. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]

- 2. journals.asm.org [journals.asm.org]

- 3. q2labsolutions.com [q2labsolutions.com]

- 4. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RO7075573

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO7075573 is a pioneering first-generation tethered macrocyclic peptide antibiotic with potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen as designated by the World Health Organization.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research laboratory setting. It is intended to guide researchers in the effective in vitro and in vivo evaluation of this compound.

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery.[1][2] Specifically, it targets the LptB2FGC complex, an essential transporter responsible for the translocation of LPS from the inner to the outer membrane of Gram-negative bacteria.[1][2] By binding to a composite site formed by the transporter and its LPS substrate, this compound effectively traps LPS within the transporter, disrupting the integrity of the outer membrane and leading to bacterial cell death.[3] This unique mechanism circumvents existing resistance pathways, making this compound a valuable tool for combating multidrug-resistant A. baumannii.

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound against Acinetobacter baumannii

| Strain | MIC (mg/L) | Medium | Reference |

| ACC00535 (MDR, CRAB) | 0.12 | CAMHB with 20% human serum | [1][4] |

| Antibiotic-susceptible | ≤0.06 - 0.5 | Not specified | [1] |

| Multidrug-resistant (MDR) | ≤0.06 - 0.5 | Not specified | [1] |

MIC: Minimum Inhibitory Concentration; CAMHB: Cation-Adjusted Mueller-Hinton Broth; MDR: Multidrug-Resistant; CRAB: Carbapenem-Resistant Acinetobacter baumannii.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

| Model | Mouse Strain | Bacterial Strain | Dosing (mg/kg, s.c.) | Dosing Schedule | Outcome | Reference |

| Sepsis | Immunocompetent | ACC00535 | 0.1 - 0.3 | 1 and 5 hours post-infection | 100% survival | [1] |

| Thigh Infection | Neutropenic | ACC00535 | 0.3 - 30 (total daily dose) | Every 4 hours for 24 hours | >4 log reduction in CFU | [1] |

s.c.: subcutaneous; CFU: Colony-Forming Units.

Table 3: Preclinical Safety and Pharmacokinetic Profile

| Parameter | Species | Observation | Reference |

| Plasma Incompatibility | Rat | Formation of aggregated lipoprotein vesicles | [1] |

| Lipid Parameters | Rat | >40% decrease in cholesterol, triglycerides, and HDL post-intravenous administration | [1] |

| Plasma Precipitation Threshold | Rat | 52 µM (0.038 mg/mL) | [1] |

HDL: High-Density Lipoprotein.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Acinetobacter baumannii isolates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), with and without 20% human serum

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 h) culture plate, select 3-5 colonies of A. baumannii.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 mg/L to 0.06 mg/L.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

References

- 1. Development of an Activity Assay for Discovery of Inhibitors of Lipopolysaccharide Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: RO7075573 Mouse Model of Infection

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for utilizing the RO7075573 compound in murine models of bacterial infection. This compound is a first-generation tethered macrocyclic peptide antibiotic that demonstrates potent in vivo efficacy against multidrug-resistant Acinetobacter baumannii.[1][2] The compound functions by inhibiting the LptB2FGC complex, which is essential for the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.[1][3][4] This document outlines the protocols for two established mouse infection models: a lethal sepsis model and a lung infection model, and presents the corresponding efficacy data.

Mechanism of Action

This compound represents a novel class of antibiotics that target the lipopolysaccharide transport machinery.[1][5] By binding to the LptB2FGC transporter, this compound effectively traps LPS during its transit from the inner to the outer membrane.[3] This disruption of LPS biogenesis leads to the accumulation of LPS intermediates, ultimately causing bacterial cell death.[3]

Mechanism of this compound Action.

Experimental Protocols

Mouse Models of Acinetobacter baumannii Infection

Two primary mouse models have been utilized to evaluate the in vivo efficacy of this compound against multidrug-resistant A. baumannii strain ACC00535.[1]

-

Lethal Sepsis Model: This model assesses the ability of the compound to protect mice from a systemic, life-threatening infection.

-

Lung Infection Model: This model evaluates the compound's efficacy in a localized respiratory infection.

Materials and Reagents

-

Compound: this compound

-

Bacterial Strain: Multidrug-resistant and carbapenem-resistant Acinetobacter baumannii (CRAB) strain ACC00535.[1]

-

Animals: Immunocompetent mice.

-

Vehicle: Appropriate solvent for this compound administration (e.g., sterile saline, PBS).

-

Anesthetics: As required for procedures.

-

Culture Media: Cation-adjusted Mueller-Hinton broth (CAMHB) with 20% human serum.[2]

Experimental Workflow

References

- 1. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel antibiotic class targeting the lipopolysaccharide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Inhibition of the LptB2FGC Complex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental assays to identify and characterize inhibitors of the LptB2FGC complex, a critical component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria. The methodologies detailed herein are essential for the discovery and development of novel antimicrobial agents targeting this essential pathway.

Introduction to LptB2FGC

The LptB2FGC complex is an ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria. It is a central component of the Lpt machinery, which is responsible for the transport of LPS from the inner membrane to the outer membrane.[1][2] This process is vital for the integrity of the outer membrane, which acts as a barrier against many antibiotics.[2] Inhibition of the LptB2FGC complex disrupts LPS transport, leading to a compromised outer membrane and increased susceptibility to antibiotics, making it an attractive target for novel drug development.[3]

Signaling Pathway and Mechanism of Action

The LptB2FGC complex functions as the powerhouse of the Lpt machinery. The LptB subunit binds and hydrolyzes ATP, providing the energy required to extract LPS from the inner membrane. The LptF and LptG subunits form a transmembrane channel through which LPS is thought to pass. LptC acts as an adaptor protein, connecting the inner membrane complex to the periplasmic components of the Lpt bridge (LptA). The transport process is a coordinated series of conformational changes driven by ATP hydrolysis, resulting in the unidirectional movement of LPS to the cell surface.

Caption: The LptB2FGC-mediated lipopolysaccharide transport pathway.

Key Experimental Assays for LptB2FGC Inhibition

Several key assays are utilized to screen for and characterize inhibitors of the LptB2FGC complex. These assays can be broadly categorized into biochemical and cell-based assays.

ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of the LptB subunit. Inhibition of ATP hydrolysis is a primary indicator of direct engagement with the LptB2FGC complex. The most common method involves the colorimetric detection of inorganic phosphate (Pi) released during ATP hydrolysis using a malachite green-based reagent.[4]

Caption: Workflow for the LptB2FGC ATPase activity inhibition assay.

In Vitro LPS Transport Assay

This assay provides a more direct measure of the transport function of the LptB2FGC complex. It typically involves reconstituting the purified LptB2FGC complex into proteoliposomes containing LPS. The transfer of LPS from the proteoliposomes to a soluble acceptor protein, such as LptA, is then monitored.[5]

Caption: Workflow for the in vitro LPS transport inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[6] This change in thermal stability can be detected by heating intact cells or cell lysates treated with a compound and then quantifying the amount of soluble LptB2FGC remaining.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Bacterial Growth Inhibition Assay (MIC Determination)

This whole-cell assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. This is a crucial assay for assessing the antimicrobial potential of an LptB2FGC inhibitor.

Quantitative Data for LptB2FGC Inhibitors

The following table summarizes the activity of known inhibitors of the LptB2FGC complex.

| Compound | Assay Type | Target Organism | IC50 / MIC | Reference(s) |

| Zosurabalpin | MIC | Acinetobacter baumannii (CRAB isolates) | MIC90: 1 mg/L | [3][7] |

| Novobiocin | ATPase Assay | Escherichia coli | Stimulator, not inhibitor | [8] |

| Novobiocin Derivatives | In vitro LPS Transport | Escherichia coli | Stimulator, not inhibitor | [8] |

| Compound 1 (pyrrolidinyl) | MIC | Avian Pathogenic E. coli (APEC) | Not specified | [9] |

| Compound 2 (nitrophenyl) | MIC | Avian Pathogenic E. coli (APEC) | Not specified | [9] |

| Compound 3 (imidazole) | MIC | Avian Pathogenic E. coli (APEC) | Not specified | [9] |

Experimental Protocols

Protocol 1: LptB2FGC ATPase Activity Assay

Materials:

-

Purified LptB2FGC complex

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2

-

ATP solution (100 mM stock)

-

Test inhibitor compounds dissolved in DMSO

-

Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water

-

Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

-

Malachite Green Reagent C: 34% (w/v) sodium citrate

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare the reaction mixture by adding the following to each well of a 96-well plate:

-

Assay Buffer

-

Purified LptB2FGC complex (final concentration, e.g., 0.1-0.5 µM)

-

Test inhibitor at various concentrations (final DMSO concentration should be ≤1%)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Malachite Green working solution (prepared by mixing Reagent A and Reagent B in a 3:1 ratio just before use).

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Add Reagent C to stabilize the color.

-

Measure the absorbance at 620-660 nm using a plate reader.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Protocol 2: In Vitro LPS Transport Assay

Materials:

-

Purified LptB2FGC complex

-

Purified LptA

-

Lipids (e.g., POPE/POPG) for liposome formation

-

LPS

-

Transport Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol

-

ATP and MgCl2 solutions

-

Test inhibitor compounds

-

SDS-PAGE equipment

-

Western blotting equipment and anti-LPS antibody

-

UV cross-linker (optional)

Procedure:

-

Prepare proteoliposomes by reconstituting the purified LptB2FGC complex and LPS into lipid vesicles.

-

In a reaction tube, combine the proteoliposomes, Transport Buffer, and the test inhibitor at various concentrations.

-

Add purified LptA to the reaction mixture.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the transport reaction by adding ATP and MgCl2 to final concentrations of 5 mM and 2 mM, respectively.

-

Incubate the reaction at 30°C for a set time course (e.g., 0, 15, 30, 60 minutes).

-

(Optional) For cross-linking, irradiate the samples with UV light to form a covalent adduct between LPS and LptA.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-LPS antibody to detect the LPS-LptA adduct.

-

Quantify the band intensity to determine the amount of LPS transported and calculate the percentage of inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

-

Gram-negative bacterial strain of interest

-

Growth medium (e.g., LB broth)

-

Test inhibitor compounds

-

DMSO (vehicle control)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting equipment

-

Antibodies against LptB, LptF, or LptG

Procedure:

-

Grow a culture of the bacterial strain to mid-log phase.

-

Treat the cells with the test inhibitor or DMSO for 1 hour at 37°C.

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.

-

Lyse the cells (e.g., by sonication or enzymatic lysis).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for a component of the LptB2FGC complex.

-

Quantify the band intensities at each temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Protocol 4: Bacterial Growth Inhibition Assay (MIC Determination)

Materials:

-

Gram-negative bacterial strain of interest

-

Growth medium (e.g., Mueller-Hinton broth)

-

Test inhibitor compounds

-

96-well microplate

-

Incubator

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain (e.g., 5 x 10^5 CFU/mL).

-

Include positive (no inhibitor) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

References

- 1. Discovery and Synthesis of Novobiocin Derivatives that Stimulate the Lipopolysaccharide Transporter and Synergize with Polymyxins - ProQuest [proquest.com]

- 2. infezmed.it [infezmed.it]

- 3. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BugBitten A class above: novel antibiotics that works against highly resistant bacteria [blogs.biomedcentral.com]

- 8. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

RO7075573 solubility and stability for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and experimental use of RO7075573, a preclinical tethered macrocyclic peptide antibiotic. The protocols outlined below are intended to serve as a guide for researchers working with this compound in both in vitro and in vivo settings.

Overview of this compound

This compound is a novel antibiotic that shows potent activity against Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB).[1] It functions by inhibiting the lipopolysaccharide (LPS) transport machinery, a critical pathway for maintaining the outer membrane integrity of these bacteria.[1] Specifically, this compound targets the LptB2FGC complex, which is responsible for extracting LPS from the inner membrane.[1][2] By binding to this complex, this compound traps LPS during its transit, leading to a toxic accumulation of LPS intermediates within the cell and ultimately causing cell death.[2]

Solubility of this compound

General Guidelines for Solubilizing Macrocyclic Peptides:

-

Initial Assessment: Begin by attempting to dissolve a small amount of the peptide in sterile, deionized water.

-

Hydrophobicity: For peptides with a high proportion of hydrophobic residues, initial solubilization in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) is recommended, followed by gradual dilution with the desired aqueous buffer.

-

Charge: The overall charge of the peptide can predict its solubility in acidic or basic buffers. Basic peptides (net positive charge) tend to be more soluble in acidic solutions, while acidic peptides (net negative charge) are more soluble in basic solutions.

-

Sonication: If the peptide does not readily dissolve, brief sonication can be employed to enhance solubility.

Table 1: Estimated Solubility of this compound (Based on Zosurabalpin and General Peptide Properties)

| Solvent | Estimated Solubility | Recommendations |

| DMSO | Likely soluble | Dissolve in a minimal volume of pure DMSO first, then dilute with aqueous buffer. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity. |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Limited | Direct solubilization may be difficult. Best used for diluting a concentrated stock solution prepared in an organic solvent. |

| Acidic Buffers (e.g., 10% Acetic Acid) | Potentially enhanced | May improve solubility if the peptide has a net positive charge. |

| Basic Buffers (e.g., dilute NH4OH) | Potentially enhanced | May improve solubility if the peptide has a net negative charge. |

Stability and Storage of this compound

Proper storage and handling are crucial to maintain the integrity and activity of this compound. The following recommendations are based on general guidelines for peptide stability.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a desiccator to prevent moisture absorption. Before opening, allow the vial to warm to room temperature to avoid condensation. |

| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solution | -20°C | Short-term (days to weeks) | Stability is significantly lower in aqueous solutions. Prepare fresh or use within a short period. Avoid repeated freeze-thaw cycles. The optimal pH for storage is typically between 5 and 7. |

Light Sensitivity: As a general precaution, protect peptide solutions from direct light by using amber vials or by wrapping vials in foil.

Signaling Pathway and Mechanism of Action

This compound exerts its antibacterial effect by disrupting the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria. This process is mediated by the Lpt protein complex.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments with this compound.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against A. baumannii using the broth microdilution method.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Acinetobacter baumannii strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of A. baumannii into CAMHB and incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 1 x 10^6 CFU/mL. This can be standardized by measuring the optical density at 600 nm (OD600).

-

Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in CAMHB.